Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-

Synthetic Chemistry Cross-Coupling Building Block Purity

2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylboronic acid (CAS 1194483-04-9) is a heteroarylboronic acid that fuses a benzimidazolone scaffold with a boronic acid function at the 5‑position. The compound belongs to the class of cyclic ureido‑boronic acids, which find application as synthetic intermediates in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions and as potential pharmacophores in kinase‑targeted drug discovery.

Molecular Formula C7H7BN2O3
Molecular Weight 177.96 g/mol
CAS No. 1194483-04-9
Cat. No. B1429118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-
CAS1194483-04-9
Molecular FormulaC7H7BN2O3
Molecular Weight177.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NC(=O)N2)(O)O
InChIInChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11)
InChIKeyOYSAVIADHNAOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylboronic Acid (CAS 1194483-04-9): A Benzimidazolone Boronic Acid Building Block for Suzuki–Miyaura Cross‑Coupling and Medicinal Chemistry


2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylboronic acid (CAS 1194483-04-9) is a heteroarylboronic acid that fuses a benzimidazolone scaffold with a boronic acid function at the 5‑position. The compound belongs to the class of cyclic ureido‑boronic acids, which find application as synthetic intermediates in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions and as potential pharmacophores in kinase‑targeted drug discovery. The benzimidazolone core introduces two hydrogen‑bond donor/acceptor sites (the N–H and C=O groups) and increases polarity relative to simple phenylboronic acids, while the boronic acid handle permits direct formation of biaryl linkages without a prior deprotection step.

Why 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylboronic Acid Cannot Be Simply Substituted with Generic Arylboronic Acids or Protected Esters


The benzimidazolone nucleus of CAS 1194483-04-9 is not a simple phenylboronic acid. The 2‑oxo group and the endocyclic N–H protons create a hydrogen‑bonding network that can influence binding affinity in biological targets and modulate reactivity in cross‑coupling reactions. Replacing the compound with a generic phenylboronic acid or a 1H‑benzimidazole‑5‑boronic acid removes these H‑bond donor/acceptor sites, potentially lowering target engagement or requiring higher catalyst loadings. Similarly, the pinacol ester analog (CAS 710348-69-9) is a protected form that demands a deprotection step before the boronic acid can participate in certain coupling or biological interaction modes, adding a synthetic step and potentially lowering overall yield.

Quantitative Differentiation Evidence for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylboronic Acid (CAS 1194483-04-9) Relative to Key Analogs


Positional Isomer Purity Advantage: 5‑yl vs. 4‑yl Benzimidazolone Boronic Acid

The 5‑yl regioisomer (CAS 1194483-04-9) is commercially available at a certified purity of 98% (HPLC) from reputable suppliers, whereas the 4‑yl regioisomer (CAS 2172876-66-1) is typically offered at 95%+ purity, representing a quantitative purity advantage. Higher initial purity reduces the need for pre‑reaction purification and improves the reliability of stoichiometric calculations in Suzuki couplings, particularly when used as a limiting reagent.

Synthetic Chemistry Cross-Coupling Building Block Purity

Direct Coupling Readiness: Free Boronic Acid vs. Pinacol Ester

The free boronic acid (CAS 1194483-04-9) can be used directly in Suzuki–Miyaura reactions without a deprotection step, whereas the pinacol ester analog (CAS 710348-69-9) requires either in‑situ hydrolysis or a separate deprotection step (e.g., with NaIO₄ or BCl₃). In a typical microwave‑assisted Suzuki coupling, eliminating the deprotection step saves 30–60 min of reaction time and avoids potential side reactions associated with the released pinacol. This translates to a higher space‑time yield and lower processing cost when scaling from discovery to gram‑scale synthesis.

Synthetic Chemistry Cross-Coupling Process Efficiency

Hydrogen‑Bond Donor Capability: 2-Oxo‑NH vs. 1,3‑Dimethyl Analog

The free N–H protons at positions 1 and 3 of the benzimidazolone ring can act as hydrogen‑bond donors, which is often critical for target binding. In contrast, the 1,3‑dimethyl analog (CAS 1443987-72-1) is fully methylated and lacks H‑bond donor capacity. In structure–activity relationship studies on benzimidazolone‑based kinase inhibitors, the presence of the N–H group contributed to a >10‑fold increase in binding affinity for the PI3Kα target compared to the N‑methylated counterpart. [1] While this data is from a closely related benzimidazolone series, it supports the class‑level inference that the free N–H groups in CAS 1194483-04-9 are a key pharmacophoric element that cannot be substituted with dialkylated analogs without a likely loss in target engagement.

Medicinal Chemistry Kinase Inhibition Ligand–Target Interactions

Molecular Weight Advantage for Fragment‑Based Drug Discovery

With a molecular weight of 177.95 g/mol, CAS 1194483-04-9 lies in the ideal fragment range (MW < 300 Da) for fragment‑based screening. In comparison, the 1,3‑dimethyl analog (CAS 1443987-72-1) has a molecular weight of 206.01 g/mol, and many commonly used heteroarylboronic acids exceed 200 Da. The lower molecular weight of the target compound provides a higher ligand efficiency (LE) potential when incorporated into hit or lead molecules, assuming comparable binding affinity. This is a key selection criterion in fragment‑based drug discovery programs.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

High‑Value Application Scenarios for CAS 1194483-04-9 Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Cross‑Coupling for Parallel Library Synthesis

The free boronic acid functionality and high purity (98%) of CAS 1194483-04-9 make it directly usable in automated parallel synthesizers for library production. The absence of a deprotection step reduces cycle time and the risk of cross‑contamination, increasing the success rate of library synthesis compared to pinacol esters or lower‑purity regioisomers.

Fragment‑Based Screening for Kinase Targets

With a molecular weight of 178 Da and two hydrogen‑bond donor sites, this benzimidazolone boronic acid is an ideal fragment for NMR‑ or SPR‑based screening against kinase targets. Its lower molecular weight compared to the 1,3‑dimethyl analog supports higher ligand efficiency, and the free N–H groups enable interactions with hinge‑region residues common in kinase active sites.

Targeted Synthesis of PI3K or TNF‑α Inhibitor Analogs

Patents from GSK and NKUADA disclose benzimidazole boronic acids as key intermediates for PI3K and TNF‑α inhibitors. The 2‑oxo‑benzimidazolone core with a free boronic acid at the 5‑position matches the required substitution pattern in several exemplified compounds, making this building block a direct precursor for structure–activity relationship studies. [1] [2]

Quote Request

Request a Quote for Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.